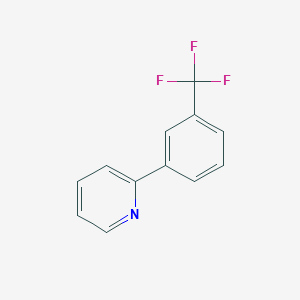
2-(3-Trifluoromethylphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Trifluoromethyl)phenyl)pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring. This compound is notable for its unique chemical properties, which are largely attributed to the trifluoromethyl group. The presence of fluorine atoms imparts distinct physical and chemical properties, making it a valuable compound in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Trifluoromethyl)phenyl)pyridine can be achieved through several methods. One common approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods: Industrial production often employs direct fluorination methods or the building-block method, depending on the desired target compound. The choice of method is influenced by factors such as the identity of the target compound and the specific requirements of the production process .
化学反応の分析
Types of Reactions: 2-(3-(Trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as phosphorus oxychloride.
Reduction: Reduction reactions can be carried out using hydrogen and palladium on carbon (H2NNH2-Pd/C).
Substitution: Substitution reactions often involve common reagents like trichloromethyl-pyridine.
Common Reagents and Conditions:
Oxidation: Phosphorus oxychloride in dichloromethane.
Reduction: Hydrogen and palladium on carbon (H2NNH2-Pd/C).
Substitution: Trichloromethyl-pyridine.
Major Products Formed: The major products formed from these reactions include various derivatives of 2-(3-(Trifluoromethyl)phenyl)pyridine, such as chloroderivatives and oxides .
科学的研究の応用
2-(3-(Trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, thereby influencing various biological processes. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with other molecules .
類似化合物との比較
- 2-(Trifluoromethyl)pyridine
- 2,3,5-Trifluoromethylpyridine
- 2,5-Dichloro-3-(trifluoromethyl)pyridine
Comparison: 2-(3-(Trifluoromethyl)phenyl)pyridine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which imparts distinct chemical properties compared to other similar compounds. This unique structure enhances its reactivity and makes it particularly valuable in the synthesis of complex molecules .
特性
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-12(14,15)10-5-3-4-9(8-10)11-6-1-2-7-16-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYLZPZMUSNHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














